molecular formula C17H14N2O3 B2791542 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione CAS No. 49811-72-5

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione

Cat. No.: B2791542
CAS No.: 49811-72-5
M. Wt: 294.31
InChI Key: XNDZMHVXWPVBFR-UHFFFAOYSA-N
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Description

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrole ring substituted with an anilino group and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.

    Substitution Reactions: The anilino and methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require specific catalysts and conditions to ensure high yields and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

Major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrrole ring or the substituent groups.

Scientific Research Applications

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Researchers investigate its potential as a therapeutic agent for treating various diseases, leveraging its unique chemical structure and biological activities.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione can be compared with other similar compounds, such as:

    1-anilino-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea group instead of a pyrrole ring.

    1-anilino-3-(4-methylphenoxy)-2-propanol: This compound features a propanol group and a methylphenoxy substituent, differing from the methoxyphenyl group in the pyrrole compound.

The uniqueness of this compound lies in its specific combination of substituents and the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-anilino-3-(4-methoxyphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(20)19(17(15)21)18-13-5-3-2-4-6-13/h2-11,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNDZMHVXWPVBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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